

# A Comparative Guide to Stability-Indicating UPLC Methods for Sofosbuvir Analysis

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## Compound of Interest

Compound Name: Sofosbuvir impurity N

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For researchers, scientists, and drug development professionals, establishing a reliable and robust analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of Sofosbuvir, a key antiviral drug, with alternative analytical techniques.

This document outlines the experimental data and protocols to support the selection of an optimal analytical strategy for Sofosbuvir, particularly in the context of stability studies where the presence of degradation products must be accurately determined.

## Comparative Analysis of Analytical Methods

The primary analytical method discussed is a stability-indicating UPLC method, which offers significant advantages in terms of speed, resolution, and solvent consumption compared to traditional High-Performance Liquid Chromatography (HPLC) methods. A comparison with an alternative HPTLC method is also presented.[\[1\]](#)[\[2\]](#)

Parameter	UPLC Method	HPLC Method	HPTLC Method
Principle	Chromatography	Chromatography	Planar Chromatography
Stationary Phase	Phenomenex Kinetex C18 (2.6 $\mu\text{m}$ , 100 $\text{\AA}$ ) [1]	Inertsil ODS-3 C18 (5 $\mu\text{m}$ , 250 x 4.6 mm)[3]	Silica gel 60 F254 plates[1]
Mobile Phase	0.1% Ortho-phosphoric acid in water: Methanol (40:60 v/v), pH 3.5[1]	Methanol: Water (70:30 v/v)[3]	Methanol: Chloroform: Ammonia (2.5:6:1.5 v/v/v)[1]
Flow Rate	1 mL/min[1]	1 mL/min	Not Applicable
Detection Wavelength	260 nm[1]	Not Specified	261 nm[1]
Retention Time (Sofosbuvir)	1.188 min[4]	~7.3 min[5]	Not Applicable
Linearity Range	1-20 $\mu\text{g/mL}$ [1]	Not Specified	2-12 $\mu\text{g/spot}$ [1]
Correlation Coefficient ( $r^2$ )	0.999[4]	Not Specified	Not Specified
Assay (%)	99.66%[4]	Not Specified	Not Specified
% Recovery	98-102%[4]	Not Specified	Not Specified

## Experimental Protocols

### UPLC Method Validation

A validated stability-indicating UPLC method was developed for the quantitative determination of Sofosbuvir.

- Chromatographic System: The analysis was performed on a UPLC system equipped with a UV detector.
- Column: A Phenomenex Kinetex 2.6  $\mu\text{m}$  C18 100  $\text{\AA}$  column was used for separation.[1]

- Mobile Phase: A mixture of 0.1% ortho-phosphoric acid in water and methanol (40:60% v/v) was filtered, degassed, and adjusted to pH 3.5.[1]
- Flow Rate: The mobile phase was pumped at a flow rate of 1 mL/min.[1]
- Detection: UV detection was carried out at 260 nm at ambient temperature.[1]
- Linearity: The method demonstrated linearity over a concentration range of 1-20 µg/mL.[1]
- Forced Degradation: Sofosbuvir was subjected to stress conditions including acidic, alkaline, and oxidative degradation to assess the stability-indicating nature of the method.[1][6]

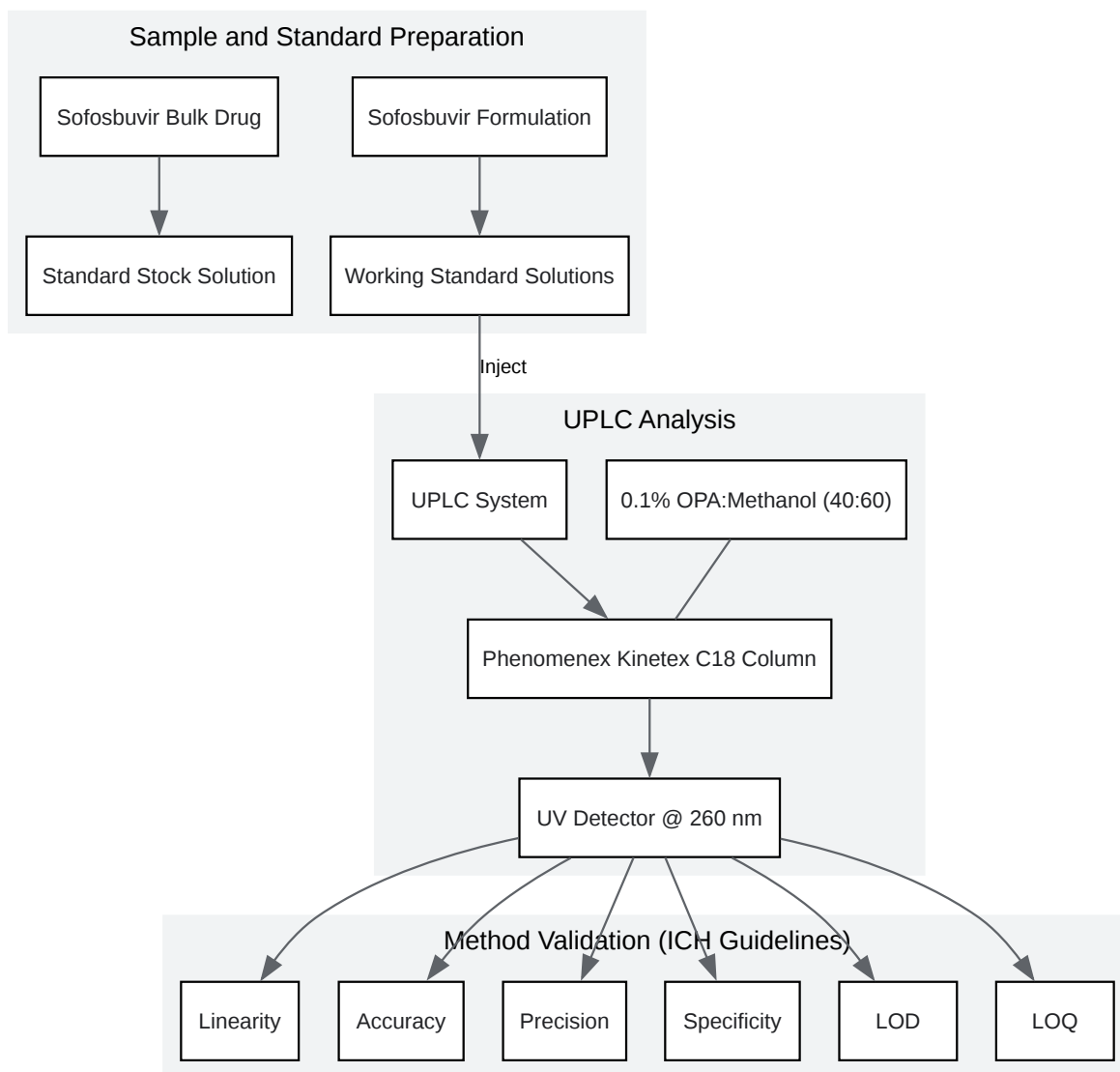
## Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of the analytical method in the presence of degradants.

- Acid Hydrolysis: The drug was exposed to 1N HCl and refluxed at 80°C for up to 10 hours.[6] Significant degradation was observed.[6]
- Base Hydrolysis: The drug was treated with 0.5N NaOH at 60°C for 24 hours, resulting in substantial degradation.[6]
- Oxidative Degradation: The drug was dissolved in 30% H<sub>2</sub>O<sub>2</sub> and kept at 80°C for two days, showing minimal degradation.[6]
- Photolytic Degradation: The drug was exposed to UV light at 254 nm for 24 hours.[6]
- Thermal Degradation: The standard drug solution was placed in an oven at 105°C for 6 hours.[7]

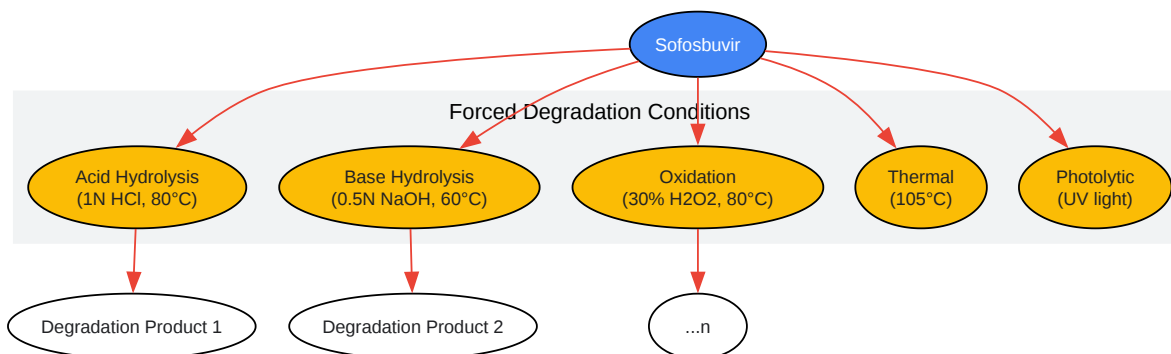
## Visualizing the Workflow and Degradation Pathway

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.



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Caption: UPLC Method Validation Workflow.



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